Dibenzo[b,d]selenophen-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]selenophen-2-ylboronic acid is a heterocyclic compound that contains selenium It is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]selenophen-2-ylboronic acid typically involves the formation of the selenophene ring followed by the introduction of the boronic acid group. One common method is the Fiesselmann thiophene synthesis, which can be adapted for selenophenes. This involves the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]selenophen-2-carbonyl chlorides, followed by treatment with reagents like methyl thioglycolate or sodium sulfide .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. Companies like ChemScene provide bulk manufacturing and custom synthesis services for this compound .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]selenophen-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Biaryl compounds.
Scientific Research Applications
Dibenzo[b,d]selenophen-2-ylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of selenium-containing drugs due to selenium’s biological activity.
Medicine: Investigated for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.
Industry: Used in the development of organic semiconductor materials
Mechanism of Action
The mechanism of action of dibenzo[b,d]selenophen-2-ylboronic acid in biological systems involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The boronic acid group can interact with enzymes and receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Dibenzo[b,d]thiophen-2-ylboronic acid: Similar structure but contains sulfur instead of selenium.
Dibenzo[b,d]furan-2-ylboronic acid: Contains oxygen instead of selenium.
Benzoselenophenes: A broader class of compounds containing the selenophene ring
Uniqueness: Dibenzo[b,d]selenophen-2-ylboronic acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C12H9BO2Se |
---|---|
Molecular Weight |
274.98 g/mol |
IUPAC Name |
dibenzoselenophen-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H |
InChI Key |
IDHWZSOLHMEMIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)[Se]C3=CC=CC=C32)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.